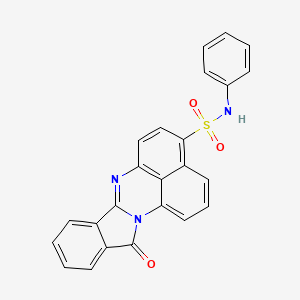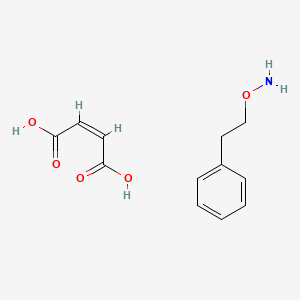
O-Phenethylhydroxylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenethylhydroxylamine maleate is a chemical compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a phenethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Phenylhydroxylamine: Similar in structure but lacks the phenethyl group.
N-Phenethylhydroxylamine: Similar but with a different substitution pattern on the hydroxylamine group.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group instead of a phenethyl group
Uniqueness
O-Phenethylhydroxylamine maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
96651-33-1 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
WFLUIYGESVJTQX-BTJKTKAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
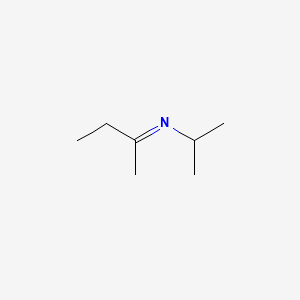
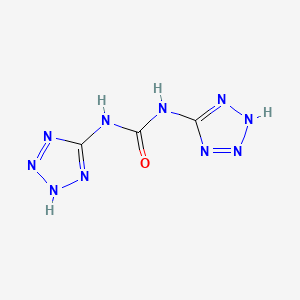
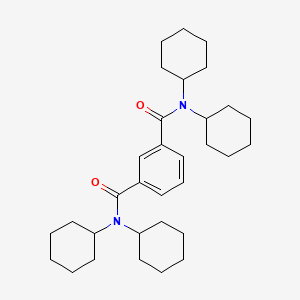
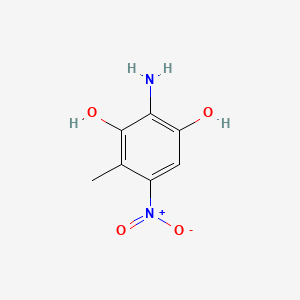
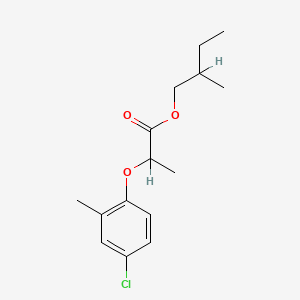
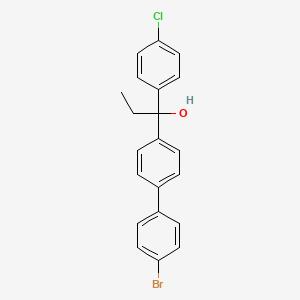
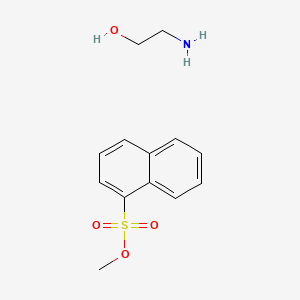

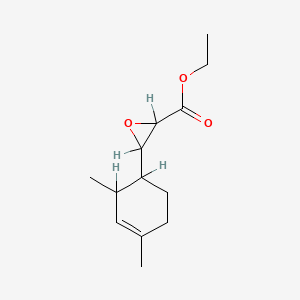
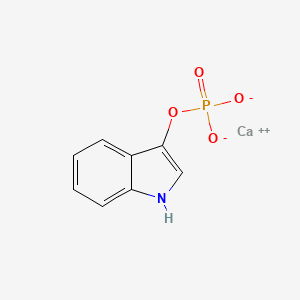
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
